molecular formula C9H11NO B11824185 3-But-2-enoxypyridine

3-But-2-enoxypyridine

Cat. No.: B11824185
M. Wt: 149.19 g/mol
InChI Key: SOVDTJLOJRLWGA-UHFFFAOYSA-N
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Description

3-But-2-enoxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridine ring substituted with a but-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-But-2-enoxypyridine typically involves the reaction of pyridine derivatives with but-2-enol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the but-2-enol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-But-2-enoxypyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

3-But-2-enoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-But-2-enoxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-But-2-enoxypyridine
  • 4-But-2-enoxypyridine
  • 3-But-3-enoxypyridine

Uniqueness

3-But-2-enoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-but-2-enoxypyridine

InChI

InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3

InChI Key

SOVDTJLOJRLWGA-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CN=CC=C1

Origin of Product

United States

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